molecular formula C19H24N2O3S B2449756 3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one CAS No. 1251593-79-9

3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one

Cat. No. B2449756
CAS RN: 1251593-79-9
M. Wt: 360.47
InChI Key: AXABWXSBNJXDBV-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one, commonly known as AMG-837, is a small molecule drug candidate that has shown potential in the treatment of type 2 diabetes. It belongs to the class of sulfonylurea drugs that work by stimulating insulin secretion from pancreatic beta cells.

Mechanism of Action

AMG-837 works by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (KATP channels), which results in depolarization of the cell membrane and the subsequent release of insulin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMG-837 are mainly related to its ability to stimulate insulin secretion. This leads to a reduction in blood glucose levels, which is the primary goal of diabetes treatment. Additionally, AMG-837 has been shown to improve glucose tolerance and increase insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of AMG-837 for lab experiments is its specificity for the SUR1 receptor. This reduces the risk of off-target effects and makes it a useful tool for studying the role of SUR1 in insulin secretion. However, one limitation of AMG-837 is its relatively low potency compared to other sulfonylurea drugs. This means that higher concentrations may be required for certain experiments.

Future Directions

There are several potential future directions for research on AMG-837. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes. Another potential direction is the development of more potent derivatives of AMG-837 that may have improved efficacy. Additionally, further studies are needed to fully understand the mechanism of action of AMG-837 and its effects on insulin secretion.

Synthesis Methods

The synthesis of AMG-837 involves a multi-step process that starts with the reaction of 3-methylbenzylamine and 2-bromo-5-chloropyridine to form 1-(3-methylbenzyl)-5-chloro-2-bromopyridine. This compound is then reacted with sodium azide and copper sulfate to form 3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one.

Scientific Research Applications

AMG-837 has been extensively studied for its potential in the treatment of type 2 diabetes. In preclinical studies, it has been shown to stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. This means that it only stimulates insulin secretion when glucose levels are high, which reduces the risk of hypoglycemia.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-1-[(3-methylphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-16-8-6-9-17(14-16)15-20-11-7-10-18(19(20)22)25(23,24)21-12-4-2-3-5-13-21/h6-11,14H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXABWXSBNJXDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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